Hydroxy-PEG8-t-butyl ester

Vue d'ensemble

Description

Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

Hydroxy-PEG8-t-butyl ester contains a hydroxyl group, which is a common functional group with hydrophilicity and reactivity, enabling this reagent to react with various compounds . “PEG8” refers to the polyethylene glycol chain in the reagent, which contains 8 ethylene glycol units . The polyethylene glycol chain provides good water solubility and biocompatibility . The end of the reagent is a tert-butyl ester group, a common protective group .Physical And Chemical Properties Analysis

Hydroxy-PEG8-t-butyl ester has a molecular weight of 498.6 g/mol . It is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique

-

Drug Delivery Systems

- Hydroxy-PEG8-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make it useful in drug delivery systems, where it can enhance the solubility and stability of therapeutic agents .

- The compound is typically conjugated to the drug molecule through the hydroxyl group, while the t-butyl ester group can be used to attach additional functional groups or targeting ligands .

- The use of this compound in drug delivery systems can improve the pharmacokinetics and biodistribution of the drug, potentially leading to improved therapeutic efficacy .

-

Synthesis of High Polymer Materials

- Hydroxy-PEG8-t-butyl ester can be used as an important component of high polymer materials . By copolymerizing or crosslinking with other materials, high polymer materials with excellent properties can be prepared .

- The methods of application or experimental procedures involve standard polymer synthesis techniques, such as free radical polymerization .

- The outcomes of these procedures are high polymer materials with improved properties, such as enhanced solubility, stability, and biocompatibility .

-

Lubricant Applications

- Hydroxy-PEG8-t-butyl ester can be used in the synthesis of synthetic esters for lubricant applications . The hydrophilic PEG spacer increases solubility in aqueous media, and the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

- The methods of application or experimental procedures involve standard ester synthesis techniques .

- The outcomes of these procedures are synthetic esters with improved properties, such as enhanced solubility, stability, and biocompatibility .

-

Biopolymers & Synthetic Polymers

- Hydroxy-PEG8-t-butyl ester is used in the synthesis of biopolymers and synthetic polymers . The hydrophilic PEG spacer increases solubility in aqueous media, and the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

- The methods of application or experimental procedures involve standard polymer synthesis techniques .

- The outcomes of these procedures are biopolymers and synthetic polymers with improved properties, such as enhanced solubility, stability, and biocompatibility .

-

Synthetic Ester Production

- Hydroxy-PEG8-t-butyl ester can be used in the production of synthetic esters . The hydrophilic PEG spacer increases solubility in aqueous media, and the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

- The methods of application or experimental procedures involve standard ester synthesis techniques .

- The outcomes of these procedures are synthetic esters with improved properties, such as enhanced solubility, stability, and biocompatibility .

-

Proteomics Research

- Hydroxy-PEG8-t-butyl ester is used in proteomics research . The hydrophilic PEG spacer increases solubility in aqueous media, and the hydroxyl group enables further derivatization or replacement with other reactive functional groups .

- The methods of application or experimental procedures involve standard proteomics techniques .

- The outcomes of these procedures are proteins with improved properties, such as enhanced solubility, stability, and biocompatibility .

Orientations Futures

Hydroxy-PEG8-t-butyl ester has shown excellent ability as a linker in surface modification processes . It can tightly connect biomolecules or other functional groups to the surface of materials, enhancing the stability of the materials and bringing more possibilities . This functionalization not only improves the practicality of the materials but also opens the door for their application in the biomedical field .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O11/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h24H,4-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRDLMWBCQQRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG8-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

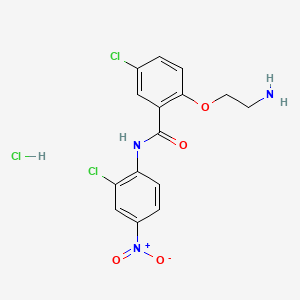

![(E)-N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-5-yl)vinyl)-4-methylbenzamide](/img/structure/B607945.png)

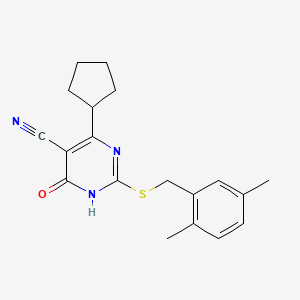

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

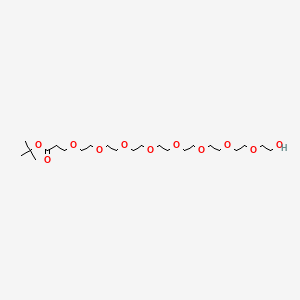

![Glycine, N-[(7-hydroxythieno[3,2-c]pyridin-6-yl)carbonyl]-](/img/structure/B607951.png)

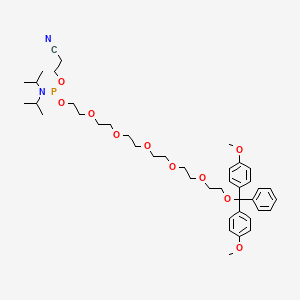

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)

![Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-hydroxy-](/img/structure/B607958.png)